molecular formula C9H5NO B13840963 8-Oxobicyclo[4.2.0]octa-1(6),2,4-triene-2-carbonitrile

8-Oxobicyclo[4.2.0]octa-1(6),2,4-triene-2-carbonitrile

Cat. No.: B13840963
M. Wt: 143.14 g/mol
InChI Key: OHBXHQPJLCLKGU-UHFFFAOYSA-N
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Description

8-Oxobicyclo[420]octa-1(6),2,4-triene-2-carbonitrile is a bicyclic organic compound characterized by its unique structure, which includes a bicyclo[420]octa-1(6),2,4-triene core with an oxo group at the 8-position and a carbonitrile group at the 2-position

Preparation Methods

The synthesis of 8-Oxobicyclo[4.2.0]octa-1(6),2,4-triene-2-carbonitrile can be achieved through several synthetic routes. One common method involves the use of a rhodium (I) complex as a catalyst. This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes and zipper annulation of the resulting gem-enyne . The reaction conditions typically include the use of a flexible NHC-based pincer ligand, which interconverts between coordination modes to fulfill the mechanistic demands of the transformations.

Chemical Reactions Analysis

8-Oxobicyclo[4.2.0]octa-1(6),2,4-triene-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include oxo derivatives, primary amines, and substituted nitriles.

Scientific Research Applications

8-Oxobicyclo[4.2.0]octa-1(6),2,4-triene-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 8-Oxobicyclo[4.2.0]octa-1(6),2,4-triene-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The oxo group and carbonitrile group play crucial roles in these interactions, facilitating binding to active sites and influencing the compound’s reactivity. The pathways involved in its mechanism of action are still under investigation, but they likely include modulation of enzyme activity and receptor binding.

Comparison with Similar Compounds

8-Oxobicyclo[4.2.0]octa-1(6),2,4-triene-2-carbonitrile can be compared with similar compounds such as:

These compounds share a similar bicyclic core structure but differ in their functional groups, which impart unique chemical properties and reactivity. The presence of the oxo and carbonitrile groups in this compound makes it distinct and potentially more versatile in various applications.

Properties

Molecular Formula

C9H5NO

Molecular Weight

143.14 g/mol

IUPAC Name

8-oxobicyclo[4.2.0]octa-1(6),2,4-triene-2-carbonitrile

InChI

InChI=1S/C9H5NO/c10-5-7-3-1-2-6-4-8(11)9(6)7/h1-3H,4H2

InChI Key

OHBXHQPJLCLKGU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C1=O)C(=CC=C2)C#N

Origin of Product

United States

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